Cas no 79-29-8 (2,3-Dimethylbutane)

2,3-Dimethylbutane structure
2,3-Dimethylbutane structure
2,3-Dimethylbutane
79-29-8
C6H14
86.1753621101379
MFCD00008925
81690
24864705

2,3-Dimethylbutane Properties

Names and Identifiers

    • 2,3-Dimethylbutane
    • Diisopropyl
    • 2,3-Dimethylbutaneneat
    • 1,1,2,2-Tetramethylethane
    • 2,3-dimethyl-2-butane
    • 2,3-dimethyl-butane
    • Biisopropyl
    • Butane,2,3-dimethyl
    • EINECS 201-193-6
    • NSC 24837
    • 2,3-Dimethylbutane (ACI)
    • +Expand
    • MFCD00008925
    • ZFFMLCVRJBZUDZ-UHFFFAOYSA-N
    • 1S/C6H14/c1-5(2)6(3)4/h5-6H,1-4H3
    • CC(C(C)C)C
    • 1730737

Computed Properties

  • 86.10960
  • 0
  • 0
  • 1
  • 86.11
  • 6
  • 21
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 2.29840
  • 0.00000
  • n20/D 1.375(lit.)
  • Soluble in water (1mg/ml @22°C), DMSO, ethanol, acetone.
  • 58 °C(lit.)
  • −129 °C (lit.)
  • 4.54 psi ( 25.0 °C)(lit.)
  • Fahrenheit: -20.2 ° f
    Celsius: -29 ° c
  • Colorless transparent volatile liquid
  • Stable. Flammable. Readily forms explosive mixtures with air. Note low flash point. Incompatible with strong oxidizing agents, oxygen.
  • Insoluble in water, soluble in alcohol \ ether \ trichloromethane, miscible in benzene and acetone
  • Sensitive to heat
  • 0.662 g/mL at 25 °C(lit.)

2,3-Dimethylbutane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Chloroform-d ;  24 h, 1 atm, rt
Reference
Alkanethiolate-capped palladium nanoparticles for selective catalytic hydrogenation of dienes and trienes
Chen, Ting-An; Shon, Young-Seok, Catalysis Science & Technology, 2017, 7(20), 4823-4829

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium triethylborohydride Catalysts: Di-μ-hydroxyhexa-μ3-hydroxyhexakis[μ6-[[4′,4′′′,4′′′′′,4′′′′′′′-methanetetraylte… (reaction products with cobalt dichloride) Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Hydrogen Solvents: Tetrahydrofuran ;  2 d, 40 bar, rt
Reference
Single-Site Cobalt Catalysts at New Zr8(μ2-O)8(μ2-OH)4 Metal-Organic Framework Nodes for Highly Active Hydrogenation of Alkenes, Imines, Carbonyls, and Heterocycles
Ji, Pengfei; Manna, Kuntal; Lin, Zekai; Urban, Ania; Greene, Francis X.; et al, Journal of the American Chemical Society, 2016, 138(37), 12234-12242

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](1,3-dihydro-1,3-dimethyl-2H-imidaz… Solvents: Dichloromethane ;  39 h, rt
Reference
Catalytic olefin hydrogenation using N-heterocyclic carbene-phosphine complexes of iridium
Vazquez-Serrano, Leslie D.; Owens, Bridget T.; Buriak, Jillian M., Chemical Communications (Cambridge, 2002, (21), 2518-2519

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Dicarbonylhydro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]osmi… Solvents: Dichloromethane
Reference
Ionic Hydrogenations of Hindered Olefins at Low Temperature. Hydride Transfer Reactions of Transition Metal Hydrides
Bullock, R. Morris; Song, Jeong-Sup, Journal of the American Chemical Society, 1994, 116(19), 8602-12

Synthetic Circuit 5

Reaction Conditions
Reference
Hydrogenation of aromatics, aldehydes, olefins, nitroalkanes, nitriles, and chlorohydrocarbons using metal salt catalysts in phase-transfer systems
, Federal Republic of Germany, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(2,3,4,5,6-pentafluorophenyl)borane Solvents: Benzene-d6 ;  120 h, -193 °C → 140 °C
Reference
Metal-Free HB(C6F5)2-Catalyzed Hydrogenation of Unfunctionalized Olefins and Mechanism Study of Borane-Mediated σ-Bond Metathesis
Wang, Yuwen; Chen, Weiqiang; Lu, Zhenpin; Li, Zhen Hua; Wang, Huadong, Angewandte Chemie, 2013, 52(29), 7496-7499

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium
1.2 -
Reference
Selective skeletal rearrangement by carbon-carbon bond activation
Takahashi, Tamotsu; Fujimori, Takayasu; Seki, Takashi; Saburi, Masahiko; Uchida, Yasuzo; et al, Journal of the Chemical Society, 1990, (2), 182-3

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; Fry, James L., Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylsilane ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane-d2
Reference
Ionic hydrogenations using transition metal hydrides. Rapid hydrogenation of hindered alkenes at low temperature
Bullock, R. Morris; Rappoli, Brian J., Journal of the Chemical Society, 1989, (19), 1447-8

2,3-Dimethylbutane Raw materials

2,3-Dimethylbutane Related Literature

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